molecular formula C17H15N3O2 B11632015 Methyl 3-[(6-methylquinazolin-4-yl)amino]benzoate

Methyl 3-[(6-methylquinazolin-4-yl)amino]benzoate

Cat. No.: B11632015
M. Wt: 293.32 g/mol
InChI Key: YJEQJJSUJVLTFL-UHFFFAOYSA-N
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Description

Methyl 3-[(6-methylquinazolin-4-yl)amino]benzoate is an organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its complex structure, which includes a quinazoline ring system and a benzoate ester group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(6-methylquinazolin-4-yl)amino]benzoate typically involves the reaction of 6-methylquinazolin-4-amine with methyl 3-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact and improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(6-methylquinazolin-4-yl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group or the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

Methyl 3-[(6-methylquinazolin-4-yl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 3-[(6-methylquinazolin-4-yl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring system can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound can interfere with cellular pathways, leading to the disruption of cellular processes and the inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-methylquinazolin-4-one
  • 3-Methylquinazolinone derivatives
  • Quinazolin-4-one derivatives

Uniqueness

Methyl 3-[(6-methylquinazolin-4-yl)amino]benzoate is unique due to its specific structural features, such as the presence of both a quinazoline ring and a benzoate ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

methyl 3-[(6-methylquinazolin-4-yl)amino]benzoate

InChI

InChI=1S/C17H15N3O2/c1-11-6-7-15-14(8-11)16(19-10-18-15)20-13-5-3-4-12(9-13)17(21)22-2/h3-10H,1-2H3,(H,18,19,20)

InChI Key

YJEQJJSUJVLTFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=CN=C2NC3=CC=CC(=C3)C(=O)OC

Origin of Product

United States

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